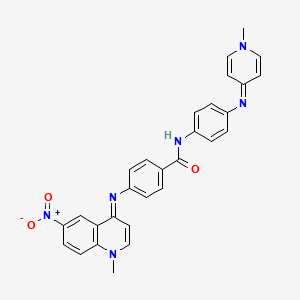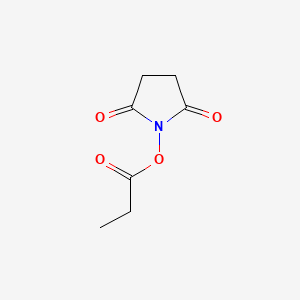
N-succinimidyl propionate
描述
N-succinimidyl propionate is an organic compound widely used in bioconjugation and protein labeling. It is a derivative of N-hydroxysuccinimide and propionic acid, forming an ester that is highly reactive towards primary amines. This reactivity makes it a valuable tool in various biochemical and medical applications, particularly in the modification of proteins and peptides.
作用机制
Target of Action
N-Succinimidyl propionate (NSP) is primarily used as a reagent for labeling proteins and oligonucleotides . Its primary targets are molecules containing primary amines, such as the amino groups present in proteins and oligonucleotides . These targets play crucial roles in various biological processes, including gene expression and protein function.
Mode of Action
NSP interacts with its targets by forming amide bonds with the amino groups present in proteins and oligonucleotides . This is achieved through the reaction of the N-hydroxysuccinimide ester group of NSP with the amino groups of the target molecules . The result is a covalent bond between NSP and the target molecule, effectively labeling the molecule with NSP .
Biochemical Pathways
The primary biochemical pathway affected by NSP is the labeling of proteins and oligonucleotides. This labeling allows for the tracking and monitoring of these molecules in various biological and pharmacological studies . The labeled proteins can be visualized after electrophoresis in polyacrylamide slab gels by fluorography .
Pharmacokinetics
The pharmacokinetics of NSP-labeled molecules largely depend on the properties of the molecule it is attached to . For instance, in the case of antisense oligonucleotides (ASOs), despite the structural modification of the labeled ASOs, in vitro target interaction and in vivo pharmacokinetic behaviors were found to be similar to that of the unlabeled ASOs .
Result of Action
The primary result of NSP’s action is the successful labeling of target molecules, enabling their tracking and monitoring in various studies . For example, NSP-labeled ASOs maintained their desired target interaction .
Action Environment
The action of NSP is influenced by environmental factors such as pH and humidity . NSP is stable on storage at room temperature (23°C) if protected against humidity . The reaction of NSP with amino groups in proteins is typically carried out at neutral pH (6.5-8.5) . These environmental conditions are crucial for the efficacy and stability of NSP.
生化分析
Biochemical Properties
N-succinimidyl propionate plays a crucial role in biochemical reactions due to its amine-reactive N-hydroxysuccinimide (NHS) ester group. This group reacts with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct . The compound is often used to label proteins, such as histones and nonhistone proteins, by forming covalent bonds with lysine residues . Additionally, this compound can be used to conjugate peptides and oligonucleotides, enhancing their stability and functionality .
Cellular Effects
This compound influences various cellular processes by modifying proteins and peptides. It has been used to label histones and nonhistone proteins in cells, which can affect gene expression and cellular metabolism . The compound’s ability to form stable amide bonds with primary amines allows it to modify proteins involved in cell signaling pathways, potentially altering their activity and interactions . This can lead to changes in cellular functions and responses.
Molecular Mechanism
The molecular mechanism of this compound involves its NHS ester group reacting with primary amines on proteins and peptides. This reaction forms stable amide bonds, which can modify the structure and function of the target biomolecules . The compound can also form disulfide bonds with thiol groups, further enhancing its versatility in biochemical applications . These modifications can lead to changes in enzyme activity, protein-protein interactions, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures and protected from moisture . Its reactivity can decrease over time, affecting its efficiency in labeling and conjugation reactions. Long-term studies have shown that this compound can maintain its activity for extended periods, but its performance may vary depending on storage conditions and experimental setups .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound can effectively label proteins and peptides without causing significant toxicity . At higher doses, it may induce adverse effects, such as cellular stress and toxicity . Studies have shown that the compound’s impact on cellular function and metabolism can be dose-dependent, with higher doses potentially leading to more pronounced effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include the modification of proteins and peptides. The compound interacts with enzymes and cofactors that facilitate its conjugation to target biomolecules . These interactions can affect metabolic flux and metabolite levels, potentially influencing cellular metabolism and function . The compound’s ability to form stable amide and disulfide bonds makes it a versatile tool in studying metabolic pathways and protein interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form stable bonds with primary amines allows it to localize to specific cellular compartments and accumulate in target tissues . This distribution can influence its activity and effectiveness in biochemical applications, such as protein labeling and conjugation .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on target proteins and peptides . These interactions can affect the compound’s activity and function, making it a valuable tool in studying subcellular processes and protein localization .
准备方法
Synthetic Routes and Reaction Conditions: N-succinimidyl propionate is typically synthesized through the reaction of N-hydroxysuccinimide with propionic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and stability of the compound, as it is sensitive to moisture and air .
化学反应分析
Types of Reactions: N-succinimidyl propionate primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct .
Common Reagents and Conditions:
Reagents: Primary amines, dicyclohexylcarbodiimide, N-hydroxysuccinimide.
Major Products: The major product of the reaction between this compound and a primary amine is an amide bond, which is a stable linkage commonly used in bioconjugation .
科学研究应用
N-succinimidyl propionate has a wide range of applications in scientific research:
相似化合物的比较
N-hydroxysuccinimide esters: These compounds share a similar reactivity profile and are used for similar applications in bioconjugation.
N-succinimidyl 3-(2-pyridyldithio)propionate: Another bifunctional crosslinker used for protein conjugation.
N-succinimidyl 3-(4-hydroxyphenyl)propionate: Used for radiolabeling proteins.
Uniqueness: N-succinimidyl propionate is unique due to its specific reactivity towards primary amines and its stability under mild conditions. This makes it particularly useful for applications requiring precise and stable conjugation of biomolecules .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASBXERNXVFUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952712 | |
| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30364-55-7, 862415-66-5 | |
| Record name | N-(Propionyloxy)succinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30364-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Succinimidyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dioxopyrrolidin-1-yl propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 862415-66-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



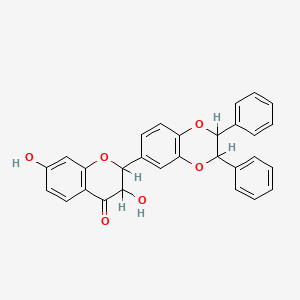
![2-(2h-Tetrazol-5-yl)indeno[1,2-b]pyran-4(5h)-one](/img/structure/B1201135.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-methoxyiminocyclopentyl]hept-5-enoic acid](/img/structure/B1201137.png)

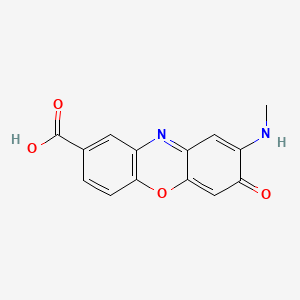
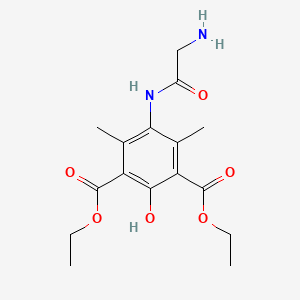
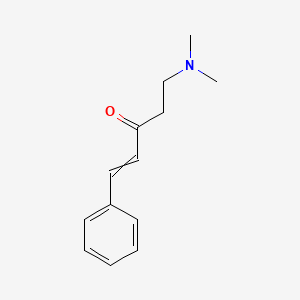
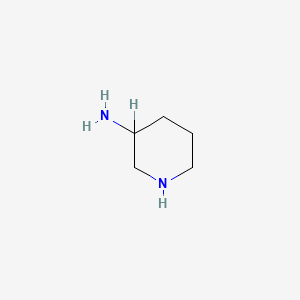



![N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-phenoxyacetamide](/img/structure/B1201149.png)
